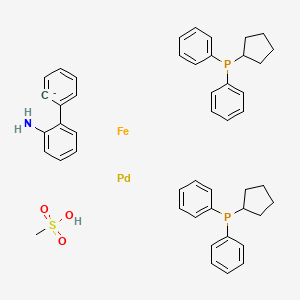
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde
Descripción general
Descripción
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarbaldehyde, featuring a ketone group at the 2-position and two methyl groups at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 4,4-dimethylcyclohexanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. Catalysts such as platinum or palladium on carbon may be employed to facilitate the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclohexanecarbaldehyde.
Substitution: Various substituted cyclohexanecarbaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups (both ketone and aldehyde) are highly reactive, allowing the compound to participate in various addition and substitution reactions. The presence of the methyl groups at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxocyclohexanecarbaldehyde: Lacks the methyl groups at the 4-position, resulting in different reactivity and physical properties.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A cyclic ketene acetal with similar structural features but different reactivity due to the presence of the methylene group.
Uniqueness
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the combination of its ketone and aldehyde functionalities along with the steric effects introduced by the methyl groups. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-7(6-10)8(11)5-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
JYMPAXQWCBYRRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(=O)C1)C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methanesulfonyl-4-[benzimidazol-1-yl]pyrimidine](/img/structure/B8477948.png)

![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine](/img/structure/B8477979.png)




![2-(2-(Quinoxalin-2-yl)ethyl)benzo[d]thiazole](/img/structure/B8478028.png)

![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B8478041.png)
![[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8478050.png)


